Glucocorticoid Receptor Binding: 21-BMP is Pharmacologically Inert vs. Highly Active 17-BMP
Beclomethasone 21-monopropionate (21-BMP) exhibits no measurable binding affinity to the glucocorticoid receptor, in direct contrast to its positional isomer beclomethasone 17-monopropionate (17-BMP), which is approximately 13 times as potent as dexamethasone (Dexa) [1]. This determination was made using a radioligand displacement assay with [³H]-dexamethasone in glucocorticoid receptor preparations [1]. The prodrug BDP itself binds with approximately half the affinity of Dexa [1]. This stark pharmacological dichotomy means that 21-BMP-d5 serves as a functionally silent internal standard that will not confound receptor-based assays or pharmacodynamic readouts when co-administered or spiked into biological matrices [1].
| Evidence Dimension | Glucocorticoid receptor binding affinity (relative to dexamethasone) |
|---|---|
| Target Compound Data | 21-BMP: no binding affinity (0× Dexa) |
| Comparator Or Baseline | 17-BMP: ~13× Dexa; BDP: ~0.5× Dexa; Beclomethasone (BOH): ~0.75× Dexa |
| Quantified Difference | 21-BMP = 0× Dexa; 17-BMP = 13× Dexa; absolute Δ = 13-fold difference relative to dexamethasone |
| Conditions | Radioligand displacement assay using [³H]-dexamethasone in glucocorticoid receptor preparations (rat liver, thymus, hypophysis cytosol) |
Why This Matters
This ensures that when 21-BMP-d5 is used as an internal standard, it will not contribute any glucocorticoid receptor-mediated biological activity that could interfere with cell-based or in vivo pharmacodynamic assays.
- [1] Würthwein G, Rohdewald P. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition. 1990;11(5):381-394. doi:10.1002/bdd.2510110503 View Source
